molecular formula C25H36O6 B1248091 pseudopterosin A CAS No. 104855-20-1

pseudopterosin A

Cat. No. B1248091
CAS RN: 104855-20-1
M. Wt: 432.5 g/mol
InChI Key: DBGVVIGAVAIWRU-GYGPFBJXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pseudopterosin A is a natural product found in Antillogorgia elisabethae and Pseudopterogorgia with data available.

Scientific Research Applications

Cancer Research

Pseudopterosin A has been investigated for its effects on cancer cells, particularly in the context of triple-negative breast cancer (TNBC). It inhibits the proliferation of TNBC cells and invasion in 3D tumor spheroids, potentially offering a novel approach to TNBC therapy. These effects are mediated through the agonizing of the glucocorticoid receptor alpha (GRα), indicating a specific molecular pathway of action (Sperlich & Teusch, 2018).

Wound Healing and Anti-Inflammatory Effects

Pseudopterosins are noted for their significant anti-inflammatory and wound healing properties. They inhibit inflammatory responses in various animal models and have been used effectively in promoting wound healing, particularly at donor sites for patients undergoing autologous tissue transplants. The molecular mechanism involves the action on a G protein or G protein-coupled receptor, with specific pseudopterosins binding to adenosine receptors (Moya & Jacobs, 2008).

Neuromodulatory Properties

Pseudopterosin A has been explored for its neuromodulatory properties, especially in the context of protecting synaptic function during oxidative stress. Using Drosophila melanogaster as a model, it was demonstrated that PsA can mitigate the effects of oxidative stress on synaptic transmission, suggesting potential applications in neurological disorders (Caplan et al., 2016).

Dermatological Applications

Pseudopterosins have also been recognized for their application in treating inflammatory cutaneous disorders, including acne vulgaris. Their analgesic, anti-inflammatory, and wound healing properties make them potential candidates for managing such conditions (Onumah, 2013).

Antimicrobial Activity

Pseudopterosin A and related compounds have shown notable antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis. They offer a balance of effective antimicrobial action with minimal cytotoxicity, making them valuable candidates for developing new antimicrobial agents (McCulloch et al., 2012).

properties

CAS RN

104855-20-1

Product Name

pseudopterosin A

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C25H36O6/c1-11(2)8-15-9-13(4)16-7-6-12(3)18-20(16)19(15)14(5)21(27)24(18)31-25-23(29)22(28)17(26)10-30-25/h8,12-13,15-17,22-23,25-29H,6-7,9-10H2,1-5H3/t12-,13-,15-,16+,17+,22-,23+,25-/m0/s1

InChI Key

DBGVVIGAVAIWRU-GYGPFBJXSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)C)C=C(C)C)C

SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C

synonyms

OAS-1000
pseudopterosin A
pseudopterosin B
pseudopterosin C
pseudopterosin D
pseudopterosin E
pseudopterosins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pseudopterosin A
Reactant of Route 2
pseudopterosin A
Reactant of Route 3
pseudopterosin A
Reactant of Route 4
pseudopterosin A
Reactant of Route 5
pseudopterosin A
Reactant of Route 6
pseudopterosin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.